2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Description
Crystallographic Analysis and Solid-State Arrangement
The crystallographic characterization of this compound reveals fundamental insights into its three-dimensional molecular arrangement and intermolecular interactions. The compound crystallizes with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 grams per mole. The chemical identity is confirmed by its Chemical Abstracts Service registry number 27363-77-5, which provides unambiguous identification in chemical databases.
The solid-state structure exhibits characteristic geometric parameters typical of substituted benzoic acid derivatives. According to crystallographic data, the compound demonstrates specific unit cell parameters that define its three-dimensional arrangement in the crystal lattice. The molecular structure features a benzoic acid backbone with the pyrazole ring positioned at the ortho position, creating a sterically constrained environment that influences both the molecular conformation and crystal packing behavior.
Related crystallographic studies of pyrazole-benzoic acid systems provide valuable comparative data for understanding the solid-state behavior of this compound. Research on mixed crystals of pyrazoles and benzoic acids demonstrates that these systems form hydrogen-bonded networks through nitrogen-hydrogen-oxygen and oxygen-hydrogen-nitrogen interactions. In the case of 3,5-dimethylpyrazole-2,4,6-trimethylbenzoic acid co-crystals, two pyrazole molecules and two benzoic acid molecules form tetrameric units through specific hydrogen bonding patterns. This structural motif suggests that this compound likely participates in similar hydrogen bonding arrangements in its crystal structure.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPVMKDDNQWFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378124 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27363-77-5 | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzoic acid derivative. One common method is the condensation reaction between 3,5-dimethylpyrazole and 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2) . This inhibition is crucial for reducing inflammation in various conditions, making it a potential candidate for therapeutic applications.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial strains. Studies show that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL . This makes it a promising agent in the fight against antibiotic-resistant infections.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit microtubule assembly in cancer cells, inducing apoptosis at concentrations around 20 µM . The enhancement of caspase activity in breast cancer cell lines suggests its potential as an anticancer agent.
Drug Development
The unique properties of this compound make it a valuable scaffold in drug development. Its ability to interact with various biological targets allows for the design of novel therapeutic agents. Ongoing research aims to explore its efficacy in treating inflammatory diseases and infections .
Synthesis of Catalysts and Materials
In industrial settings, this compound is utilized in the synthesis of catalysts and corrosion inhibitors. Its chemical structure allows it to participate in various chemical reactions, enhancing the efficiency of industrial processes .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory potential of pyrazole derivatives including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study demonstrated effective growth inhibition, supporting its application as a lead compound for new antibiotics.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound has a similar structure but with the pyrazole ring attached at a different position on the benzoic acid moiety.
3,5-Dimethyl-1H-pyrazole: This is the pyrazole ring without the benzoic acid group.
Uniqueness
The presence of both the pyrazole ring and the benzoic acid moiety allows for diverse chemical modifications and interactions, making it a versatile compound for research and development .
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy against various biological targets.
Chemical Structure and Properties
The compound has the molecular formula C12H12N2O2, characterized by a benzoic acid moiety substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group. Its structure facilitates interactions with biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. In vitro studies demonstrated that these compounds can inhibit bacterial growth at low concentrations, which is crucial in addressing antibiotic resistance issues in clinical settings .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that this compound can reduce inflammation markers in animal models of arthritis and other inflammatory conditions. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in the inflammatory response .
Anticancer Properties
Recent investigations have highlighted the anticancer activity of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines including breast (MDA-MB-231), lung (A549), and colorectal cancers. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as the PI3K/Akt pathway .
Study 1: Antimicrobial Activity
A study evaluated the efficacy of several pyrazole derivatives against Mycobacterium tuberculosis (MTB). The results indicated that compounds with similar structures to this compound showed significant inhibition of MTB growth at concentrations as low as 6.25 µg/mL, outperforming standard treatments like rifampin .
Study 2: Anti-inflammatory Efficacy
In a carrageenan-induced edema model in mice, derivatives of this compound were tested for their anti-inflammatory effects. Results showed that these compounds significantly reduced paw swelling compared to control groups, demonstrating comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
Study 3: Anticancer Activity
A series of experiments were conducted to assess the cytotoxicity of this compound against various cancer cell lines. The compound exhibited IC50 values in the micromolar range against MDA-MB-231 cells, indicating its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound interacts with various receptors involved in pain and inflammation signaling pathways.
Q & A
Q. What are the optimal synthetic routes for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, and how can regioselectivity be ensured?
- Methodological Answer : A regioselective synthesis under solvent-free conditions has been reported for structurally related pyrazolyl-arylethanones. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones were synthesized via coupling reactions using mild conditions to avoid byproducts . Thionyl chloride (SOCl₂) has also been employed as a cyclizing agent in analogous pyrazole-thiadiazole syntheses, ensuring regioselectivity through controlled reaction kinetics and stoichiometric optimization . For benzoic acid derivatives, esterification followed by pyrazole ring functionalization may be explored, with purification via column chromatography to isolate the target compound.
Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for structural confirmation. For example, related pyrazole-benzoic acid derivatives have been characterized using SHELX software for refinement, with triclinic or monoclinic crystal systems (e.g., or ) reported . Complementary techniques include:
- NMR : and NMR to verify substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm).
- FTIR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for ).
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While direct safety data for this compound are limited, structurally similar 3,5-dimethylpyrazole derivatives require:
- PPE : Gloves, lab coat, and eye protection due to potential irritancy.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data and X-ray crystallographic results when characterizing derivatives?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or polymorphism. Strategies include:
- Temperature-dependent NMR : To detect tautomeric equilibria (e.g., pyrazole ring proton shifts).
- DFT calculations : Compare experimental SC-XRD bond lengths/angles with optimized geometries (e.g., using Gaussian09 at B3LYP/6-311+G(d,p)).
- Powder XRD : Confirm phase purity if multiple crystal forms are suspected .
Q. What experimental strategies are employed to study its coordination chemistry with transition metals?
- Methodological Answer : The pyrazole N-donor site and carboxylic acid O-donor enable diverse coordination modes. For example:
- Synthesis of metal complexes : React with metal salts (e.g., Cd(NO₃)₂) in ethanol/water under reflux.
- X-ray crystallography : Resolve structures to identify binding motifs (e.g., monodentate vs. bridging carboxylate).
- Magnetic/spectroscopic studies : EPR for paramagnetic centers (e.g., Cu²⁺) or UV-vis to track ligand-to-metal charge transfer .
Q. How to design experiments to evaluate its potential as a DNA-targeting agent?
- Methodological Answer : DNA interaction studies can include:
- Photocleavage assays : Expose plasmid DNA (SC and OC forms) to UV light with the compound, followed by gel electrophoresis to assess strand breaks .
- Fluorescence quenching : Monitor binding to ethidium bromide-DNA complexes via fluorescence spectroscopy.
- Molecular docking : Use AutoDock Vina to predict interactions with DNA grooves or bases (e.g., minor groove binding via pyrazole/benzoic acid moieties).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
